molecular formula C15H19NO2 B14178348 Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate CAS No. 922529-23-5

Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate

Cat. No.: B14178348
CAS No.: 922529-23-5
M. Wt: 245.32 g/mol
InChI Key: ACRZFBPMDNCRCT-AWEZNQCLSA-N
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Description

Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate is a chemical compound that features a pyrrolidine ring attached to an ethyl benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate is unique due to the combination of the pyrrolidine ring and the ethyl benzoate structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

922529-23-5

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl 4-[2-[(2S)-pyrrolidin-2-yl]ethenyl]benzoate

InChI

InChI=1S/C15H19NO2/c1-2-18-15(17)13-8-5-12(6-9-13)7-10-14-4-3-11-16-14/h5-10,14,16H,2-4,11H2,1H3/t14-/m0/s1

InChI Key

ACRZFBPMDNCRCT-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C=C[C@@H]2CCCN2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=CC2CCCN2

Origin of Product

United States

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